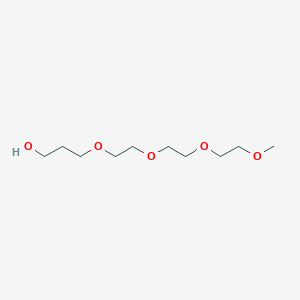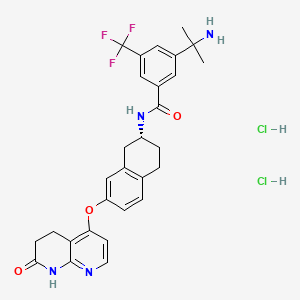
m-PEG4-(CH2)3-alcohol
Overview
Description
M-PEG4-(CH2)3-alcohol is a PEG linker containing a hydroxyl group . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
M-PEG4-(CH2)3-alcohol is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of m-PEG4-(CH2)3-alcohol is C10H22O5 . Its molecular weight is 222.3 g/mol .Chemical Reactions Analysis
M-PEG4-(CH2)3-alcohol is used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
M-PEG4-(CH2)3-alcohol has a molecular weight of 222.3 g/mol . It is a PEG derivative containing a hydroxyl group . The hydrophilic PEG spacer increases its solubility in aqueous media .Scientific Research Applications
Drug Delivery Systems
m-PEG4-(CH2)3-alcohol: is commonly used in the development of drug delivery systems due to its hydrophilic PEG spacer, which increases solubility in aqueous media . This property is particularly beneficial for improving the bioavailability of hydrophobic drugs.
Surface Modification
The hydroxyl group present in m-PEG4-(CH2)3-alcohol allows for further derivatization or replacement with other reactive functional groups . This makes it an ideal candidate for surface modification of therapeutic nanoparticles, enhancing their stability and circulation time in the bloodstream.
PEGylation of Proteins and Peptides
PEGylation, the process of attaching polyethylene glycol (PEG) chains to molecules, can be achieved using m-PEG4-(CH2)3-alcohol . This modification can protect proteins and peptides from proteolytic degradation and reduce immunogenicity, extending their therapeutic half-life.
Antibody-Oligonucleotide Conjugates (AOC)
In the field of targeted cancer therapies, m-PEG4-(CH2)3-alcohol is used to create antibody-oligonucleotide conjugates . These AOCs can deliver nucleic acid-based drugs directly to cancer cells, minimizing off-target effects.
Hydrogel Formation
m-PEG4-(CH2)3-alcohol: can be utilized to form hydrogels, which are networks of polymer chains that can retain a large amount of water . These hydrogels have applications in tissue engineering and as scaffolds for cell growth.
Diagnostic Agents
The hydroxyl group in m-PEG4-(CH2)3-alcohol can be modified to attach diagnostic agents . These agents can be used for imaging purposes, such as in magnetic resonance imaging (MRI), enhancing the contrast
properties
IUPAC Name |
3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O5/c1-12-5-6-14-9-10-15-8-7-13-4-2-3-11/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSXSTKNKZJEAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG4-(CH2)3-alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{(1R,2S,4R)-4-[(5-{[1-(3-Bromobenzyl)-1H-pyrazol-3-yl]carbonyl}pyrimidin-4-yl)amino]-2-hydroxycyclopentyl}methyl sulfamate](/img/structure/B609176.png)

![2-[[5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione](/img/structure/B609179.png)
![(S)-5-(3-(4-(4-Chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)propylidene)-5,11-dihydrobenzo[6,7]oxepino[3,4-b]pyridine-7-carboxylic acid](/img/structure/B609180.png)


![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea](/img/structure/B609184.png)




